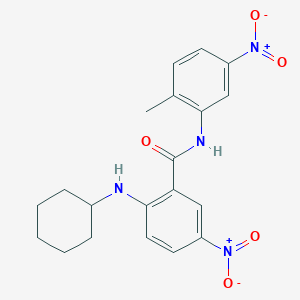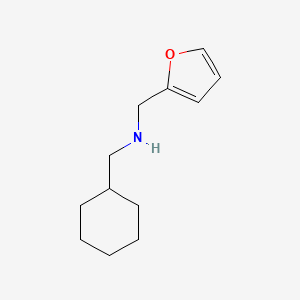![molecular formula C25H31N3O5S B12482722 3-(azepan-1-ylcarbonyl)-4-methoxy-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B12482722.png)
3-(azepan-1-ylcarbonyl)-4-methoxy-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(azepan-1-ylcarbonyl)-4-methoxy-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide is a complex organic compound that features a combination of azepane, pyrrolidine, and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylcarbonyl)-4-methoxy-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane and pyrrolidine intermediates, followed by their coupling with a benzenesulfonamide derivative. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylcarbonyl)-4-methoxy-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-(azepan-1-ylcarbonyl)-4-methoxy-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylcarbonyl)-4-methoxy-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Teneligliptin: A dipeptidyl peptidase IV inhibitor with a similar structural motif.
Pyrrolidin-2-ones: Compounds with a pyrrolidine ring that exhibit similar reactivity and applications.
Uniqueness
3-(azepan-1-ylcarbonyl)-4-methoxy-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide is unique due to its combination of azepane, pyrrolidine, and benzenesulfonamide moieties
Properties
Molecular Formula |
C25H31N3O5S |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
3-(azepane-1-carbonyl)-4-methoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C25H31N3O5S/c1-33-23-13-12-19(18-21(23)25(30)28-14-6-2-3-7-15-28)34(31,32)26-22-11-5-4-10-20(22)24(29)27-16-8-9-17-27/h4-5,10-13,18,26H,2-3,6-9,14-17H2,1H3 |
InChI Key |
KNSWJVLIPMRGGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCCC3)C(=O)N4CCCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-{[(3-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12482664.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B12482665.png)
![4-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12482666.png)
![1-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B12482674.png)
![4-bromo-5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one](/img/structure/B12482676.png)
![Methyl 3-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12482684.png)
![2-[(6-Methylpyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B12482689.png)
![2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)ethanol](/img/structure/B12482695.png)
![Methyl 6,8-dioxo-7-[3-(trifluoromethyl)phenyl]-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B12482712.png)

![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B12482717.png)

![2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)-2-methylpropan-1-ol](/img/structure/B12482721.png)
